

In-Depth Technical Guide: **tert-Butyl (5-fluorothiazol-2-yl)carbamate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl (5-fluorothiazol-2-yl)carbamate*

Cat. No.: B153048

[Get Quote](#)

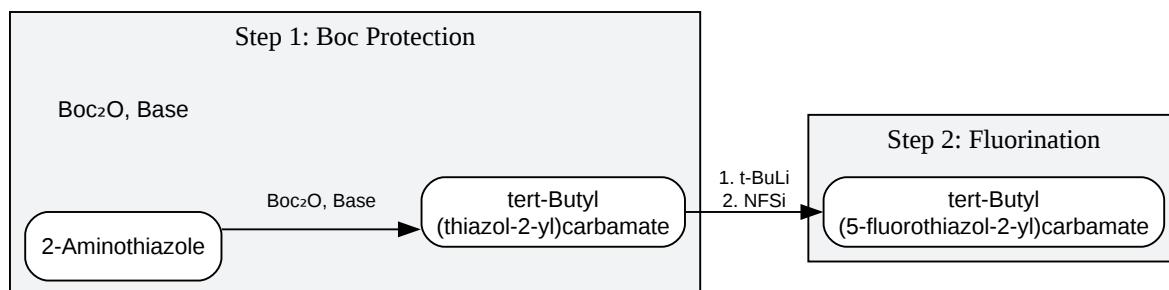
CAS Number: 731018-54-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **tert-Butyl (5-fluorothiazol-2-yl)carbamate**, a key intermediate in the synthesis of advanced pharmaceutical compounds. Due to its strategic importance, this document details its chemical properties, provides a robust experimental protocol for its synthesis, and explores its potential applications in drug discovery, drawing from the extensive biological activities of the 2-aminothiazole scaffold. While specific biological data for this compound is limited, this guide contextualizes its relevance through the known activities of structurally related molecules. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.

Chemical and Physical Properties


While some specific experimental data for **tert-Butyl (5-fluorothiazol-2-yl)carbamate** is not extensively reported in publicly available literature, the following table summarizes its known and calculated properties.

Property	Value	Source
CAS Number	731018-54-5	-
Molecular Formula	C ₈ H ₁₁ FN ₂ O ₂ S	ChemBK[1]
Molecular Weight	218.25 g/mol	ChemBK[1]
IUPAC Name	tert-butyl N-(5-fluoro-1,3-thiazol-2-yl)carbamate	-
Appearance	Not specified (likely a solid)	Inferred
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not available	-
Density	1.319±0.06 g/cm ³ (Predicted)	ChemBK[1]

Synthesis and Experimental Protocol

The synthesis of **tert-Butyl (5-fluorothiazol-2-yl)carbamate** has been reported as a key step in the preparation of 2-amino-5-fluorothiazole hydrochloride. The protocol involves the Boc protection of 2-aminothiazole, followed by a fluorination step.

Synthetic Scheme

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **tert-Butyl (5-fluorothiazol-2-yl)carbamate**.

Detailed Experimental Protocol

The following protocol is adapted from a reported practical synthesis of 2-amino-5-fluorothiazole hydrochloride, where **tert-Butyl (5-fluorothiazol-2-yl)carbamate** is a key intermediate.

Materials and Reagents:

- tert-Butyl (thiazol-2-yl)carbamate
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (t-BuLi) in pentane (18% solution)
- N-Fluorobenzenesulfonimide (NFSi)
- Ammonium chloride (NH₄Cl)
- Water (H₂O)

Procedure:

- A solution of tert-butyl (thiazol-2-yl)carbamate (0.75 kg, 3.75 mol) in anhydrous THF (15 L) is cooled to -50 °C with stirring.
- To this solution, tert-butyllithium (2.87 kg of an 18% solution in n-pentane, 8.06 mol) is added over a period of 60 minutes, ensuring the temperature is maintained below -40 °C. This results in a bright yellow suspension.
- The suspension is stirred for an additional 30 minutes at -50 °C.
- A solution of N-fluorobenzenesulfonimide (NFSi) (1.24 kg, 3.93 mol) in anhydrous THF (3.75 L) is then added over 60 minutes, with the temperature kept below -40 °C.
- After stirring for another 30 minutes at -50 °C, the reaction mixture is transferred to a vessel containing a solution of ammonium chloride (0.60 kg) in water (6 L) to quench the reaction.

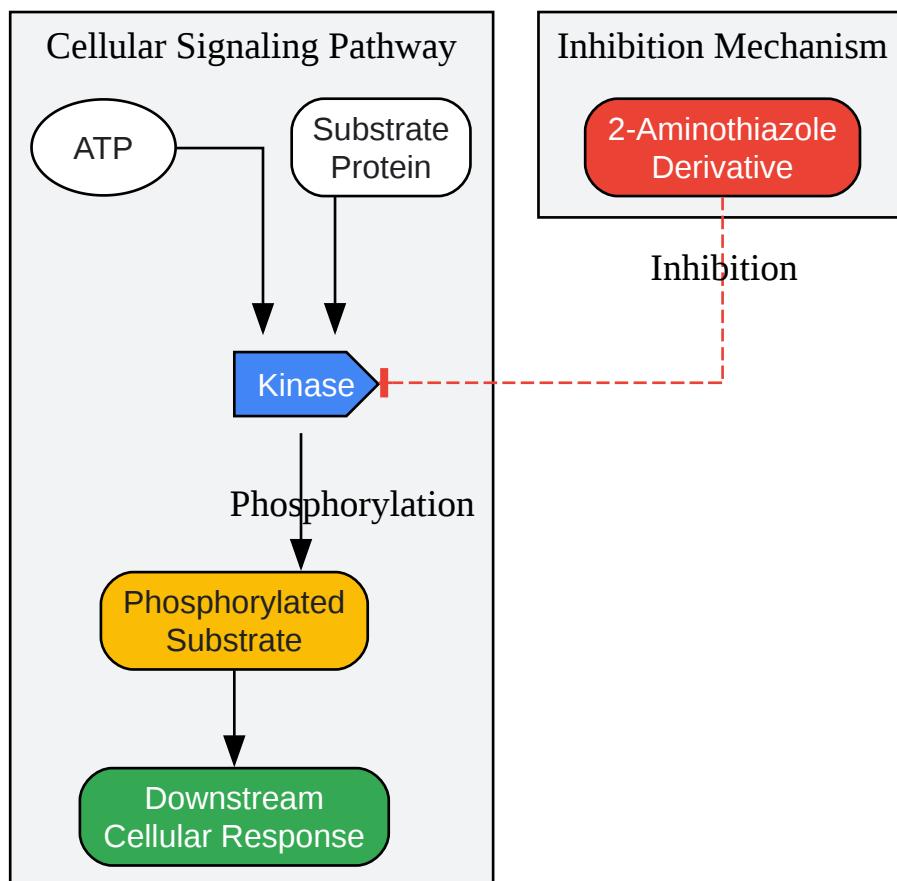
Work-up and Purification:

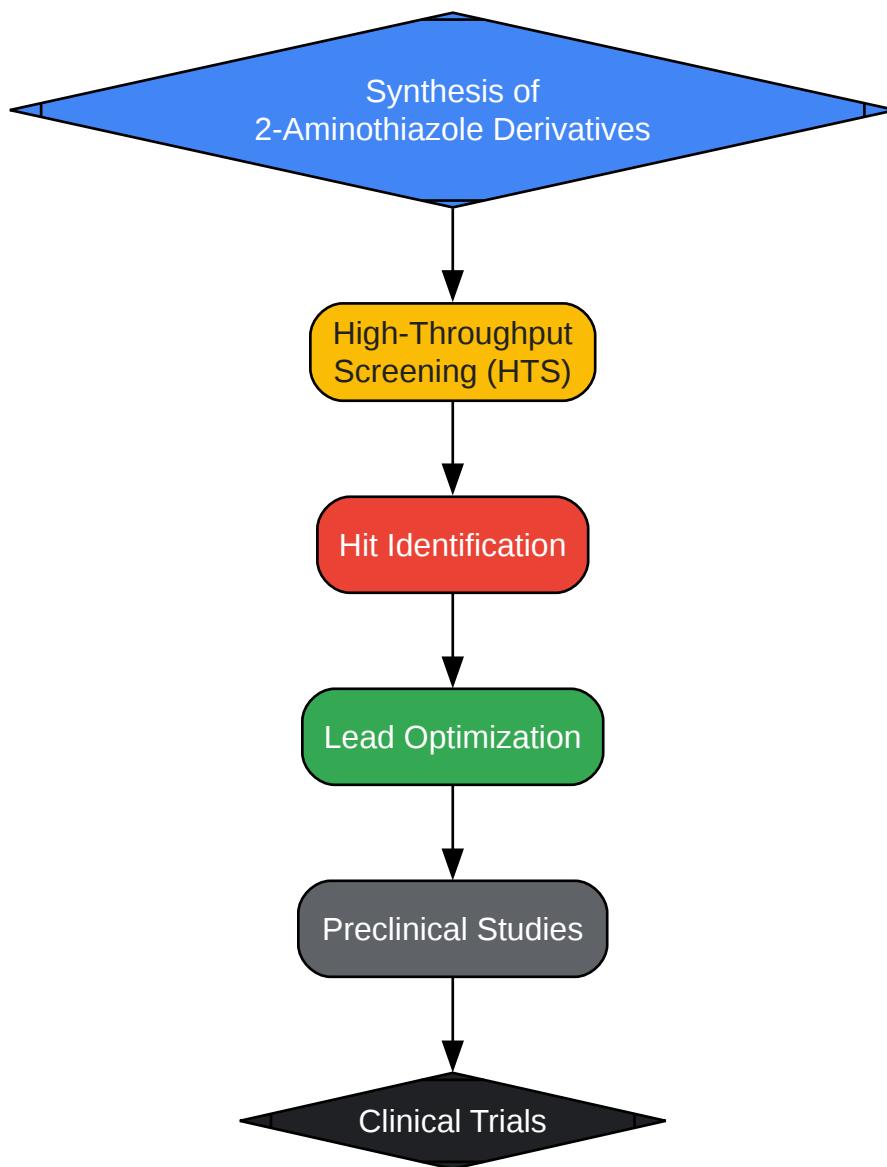
- The product can be extracted with an organic solvent and purified by standard techniques such as column chromatography to yield pure **tert-Butyl (5-fluorothiazol-2-yl)carbamate**.

Role in Drug Discovery and Development

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. These compounds exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, antibacterial, and antiviral properties.

The introduction of a fluorine atom at the 5-position of the thiazole ring can be a strategic modification to enhance metabolic stability and modulate the electronic properties of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. The tert-butoxycarbonyl (Boc) protecting group on the 2-amino function allows for further synthetic elaboration, making **tert-Butyl (5-fluorothiazol-2-yl)carbamate** a valuable building block for the synthesis of diverse compound libraries for drug discovery.


Potential Therapeutic Applications


Based on the known activities of 2-aminothiazole derivatives, compounds synthesized from **tert-Butyl (5-fluorothiazol-2-yl)carbamate** could potentially be investigated for the following therapeutic areas:

- Oncology: As inhibitors of various kinases (e.g., cyclin-dependent kinases, Aurora kinases).
- Infectious Diseases: As novel antibacterial or antifungal agents.
- Inflammatory Diseases: As modulators of inflammatory pathways.

Signaling Pathways and Experimental Workflows

While specific signaling pathways modulated by **tert-Butyl (5-fluorothiazol-2-yl)carbamate** have not been elucidated, many 2-aminothiazole derivatives are known to act as kinase inhibitors. The following diagram illustrates a general kinase inhibition pathway, which is a common mechanism of action for this class of compounds.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate () for sale [vulcanchem.com]

- To cite this document: BenchChem. [In-Depth Technical Guide: tert-Butyl (5-fluorothiazol-2-yl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b153048#tert-butyl-5-fluorothiazol-2-yl-carbamate-cas-731018-54-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com